molecular formula C16H11ClN4O3S2 B1227511 2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid

2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid

Cat. No. B1227511
M. Wt: 406.9 g/mol
InChI Key: IPWPZEUDOVPHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid is involved in the synthesis of various compounds with potential biological activities. For example, it's used in synthesizing imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents, although some compounds in this category did not show significant antisecretory activity but demonstrated good cytoprotective properties (Starrett et al., 1989). Additionally, it's involved in the creation of novel antimicrobials. For instance, 1,3,4-Thiadiazole and Imidazolinone derivatives synthesized using this compound have been evaluated for significant antimicrobial activities against various microbes (Amir et al., 2009).

Synthesis and Characterization in Medicinal Chemistry

This chemical plays a vital role in the synthesis and characterization of compounds for medicinal chemistry applications. It's used in creating thiadiazole pyrazolene anthranilic acid derivatives, with some showing substantial anti-inflammatory and analgesic activities (Kumar, 2022). Similarly, synthesis involving this compound leads to benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, which are explored for their analgesic and antiinflammatory activities (Santagati et al., 1994).

Antimicrobial and Antifungal Applications

Compounds synthesized using 2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid have been tested for antimicrobial and antifungal applications. Microwave-assisted synthesis of new Thiazolidinones using this compound has shown promising antibacterial and antifungal activities (Sodha et al., 2003). Additionally, the synthesis of certain derivatives has demonstrated variable and modest activity against bacteria and fungi, indicating potential in antimicrobial research (Patel et al., 2011).

Agricultural and Plant Growth Applications

In agricultural research, this compound's derivatives have been explored as potential plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles, which are important for testing as plant growth regulators, involved the use of related compounds (Harris & Huppatz, 1978).

properties

Product Name

2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid

Molecular Formula

C16H11ClN4O3S2

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-5-[[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H11ClN4O3S2/c17-12-2-1-10(7-11(12)15(23)24)19-13(22)8-25-16-21-20-14(26-16)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)(H,23,24)

InChI Key

IPWPZEUDOVPHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)C3=CC=NC=C3)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid
Reactant of Route 2
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid
Reactant of Route 3
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid

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